Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[[4-(dimethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(2)13-7-4-11(5-8-13)16(22)20-18-19-14-9-6-12(17(23)24-3)10-15(14)25-18/h4-10H,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVXKNSQJHGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole core, which is known for its broad spectrum of biological activities. The presence of the dimethylamino group enhances its solubility and reactivity, contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with receptors that are critical in signaling pathways, affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Comparison |
|---|---|---|---|
| Staphylococcus aureus | 32.00 ± 1.73 | Penicillin | Higher efficacy |
| Escherichia coli | 28.00 ± 1.50 | Ciprofloxacin | Comparable efficacy |
| Candida albicans | 30.00 ± 1.20 | Fluconazole | Comparable efficacy |
Anticancer Activity
The compound has shown promising results in anticancer studies, particularly against gastrointestinal cancer cell lines. In vitro studies have demonstrated significant antiproliferative effects.
- Cell Lines Tested : HepG2 (liver), MCF-7 (breast), A549 (lung), HCT116 (colon).
- Effective Concentrations : Notable antiproliferative responses were observed at concentrations above 10 µg/mL, with increased expression of apoptosis markers such as caspase-3, -8, and -9.
Case Studies
- Antimicrobial Evaluation : A study synthesized several benzothiazole derivatives, including this compound, which exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In a comparative study involving various benzothiazole derivatives, the compound demonstrated superior activity against AGS gastric cancer cells compared to others in the series .
- Molecular Docking Studies : Computational docking studies revealed that this compound binds effectively to VEGFR-2 kinase, suggesting its potential as a therapeutic agent for gastrointestinal cancers .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate?
Answer:
The synthesis typically involves multi-step reactions:
Core Benzothiazole Formation : Start with methyl 2-aminobenzo[d]thiazole-6-carboxylate, synthesized via cyclization of substituted thioureas or coupling with chloro derivatives under reflux conditions .
Amide Coupling : React the amino group on the benzothiazole core with 4-(dimethylamino)benzoyl chloride using a coupling agent like HATU or DCC in anhydrous DMF. Purification via flash column chromatography (e.g., dichloromethane/methanol gradients) ensures high yield (>60%) .
Optimization : Adjust reaction time (12–24 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products .
Basic: How is structural characterization performed for this compound?
Answer:
Key spectroscopic and analytical methods include:
- NMR :
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₃O₃S: 356.1022; observed: 356.1018) .
- IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) .
Advanced: What biological targets and mechanisms are associated with this compound?
Answer:
- DNA Gyrase Inhibition : Analogous benzothiazoles (e.g., methyl 2-(3,4-dichloropyrrole-carboxamido) derivatives) inhibit bacterial DNA gyrase (IC₅₀: 0.5–2 µM), disrupting supercoiling in Acinetobacter baumannii .
- Apoptotic Induction : The dimethylamino group enhances cellular uptake, with derivatives showing pro-apoptotic activity in cancer cell lines (e.g., IC₅₀: 8–15 µM in HeLa) via caspase-3 activation .
- Assays : Use ATPase activity assays for gyrase inhibition and flow cytometry (Annexin V/PI staining) for apoptosis profiling .
Advanced: How do structural modifications influence its bioactivity?
Answer:
Key structure-activity relationship (SAR) insights:
Basic: What strategies improve solubility and formulation for in vivo studies?
Answer:
- Salt Formation : Hydrobromide salts (e.g., methyl 3-allyl-2-imino-benzo[d]thiazole hydrobromide) enhance aqueous solubility (>10 mg/mL) .
- Co-Solvents : Use DMSO (for stock solutions) diluted in PBS or PEG-400 for dosing .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve plasma half-life .
Advanced: How should researchers address stability and degradation issues?
Answer:
- Storage : Store at -20°C in anhydrous DMSO (sealed under nitrogen) to prevent hydrolysis of the ester group .
- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolytic byproducts (e.g., free carboxylic acid at Rf 3.2 min) .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the benzothiazole core .
Advanced: How can conflicting data on substituent effects be resolved?
Answer:
- Systematic SAR Studies : Compare analogs with controlled substitutions (e.g., -NMe₂ vs. -OMe) using standardized assays (e.g., MIC for antimicrobial activity) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with DNA gyrase or apoptotic targets .
- Meta-Analysis : Aggregate data from analogs (e.g., ethyl 2-(4-chlorobenzamido) derivatives) to identify trends in logP vs. IC₅₀ correlations .
Advanced: What lead optimization strategies are recommended for this scaffold?
Answer:
- Bioisosteric Replacement : Substitute the dimethylamino group with morpholino or piperazinyl groups to balance solubility and potency .
- Prodrug Design : Convert the methyl ester to a pivaloyloxymethyl (POM) prodrug for enhanced oral absorption .
- Conjugation with Siderophores : Attach catechol or hydroxamate moieties to exploit bacterial iron uptake systems, improving target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
